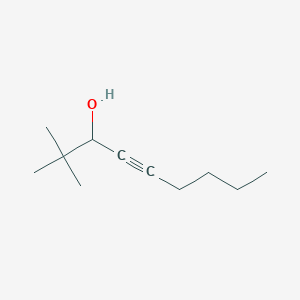

2,2-Dimethylnon-4-YN-3-OL

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

119352-77-1 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

2,2-dimethylnon-4-yn-3-ol |

InChI |

InChI=1S/C11H20O/c1-5-6-7-8-9-10(12)11(2,3)4/h10,12H,5-7H2,1-4H3 |

InChI Key |

SDKKYLSROCBCSF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CC(C(C)(C)C)O |

Origin of Product |

United States |

Significance of Tertiary Alkynols in Advanced Synthesis

Tertiary alkynols, also known as tertiary propargylic alcohols, are organic compounds characterized by a hydroxyl group attached to a carbon atom that is also bonded to three other carbon atoms, one of which is part of a carbon-carbon triple bond (alkyne). masterorganicchemistry.comwikipedia.org This unique structural arrangement makes them highly versatile and valuable synthons in advanced organic synthesis. nih.gov

Alkynes are rich in electron density and possess two reactive positions, the C≡C triple bond and the C-H bond (in terminal alkynes), which can be activated through various reagents. nih.gov The presence of the hydroxyl group in alkynols further enhances their synthetic utility. Tertiary alkynols are readily accessed through the reaction of alkynes with ketones. ucl.ac.uk

These compounds serve as precursors to a diverse range of molecular structures through several key transformations:

Meyer-Schuster Rearrangement : Tertiary propargylic alcohols can isomerize to form α,β-unsaturated ketones (enones), a transformation known as the Meyer-Schuster rearrangement. ucl.ac.uk This reaction is often catalyzed by gold complexes, which act as π-acids to activate the alkyne for nucleophilic attack. ucl.ac.uk

Cycloaddition Reactions : Alkynols can participate in cycloaddition reactions to form cyclic compounds. For instance, they can undergo a [3+2] cycloaddition with ketones to produce highly substituted 1,3-dioxolane (B20135) scaffolds. acs.org

Metal-Mediated Reactions : Transition metals play a crucial role in the reactivity of alkynols. Gold-catalyzed reactions can lead to various transformations, ucl.ac.uk while copper(II)-mediated processes can facilitate the ring-opening and alkynylation of related structures like tertiary cyclopropanols to form alk-4-yn-1-ones, which are valuable synthetic intermediates. organic-chemistry.org

Substitution Reactions : The hydroxyl group can be substituted by various nucleophiles, including oxygen, carbon, and nitrogen, often promoted by a silver catalyst. ucl.ac.uk

The ability to participate in such a wide array of reactions allows chemists to use tertiary alkynols as fundamental building blocks for constructing complex molecular frameworks.

Research Context and Scope for 2,2 Dimethylnon 4 Yn 3 Ol

Established and Evolving Synthesis Strategies for Tertiary Alkynols

The most fundamental and widely employed method for synthesizing tertiary alkynols is the nucleophilic addition of a metal acetylide to a ketone. mdpi.com This reaction, a cornerstone of C-C bond formation, involves the deprotonation of a terminal alkyne to form a potent nucleophile, which then attacks the electrophilic carbonyl carbon of the ketone. The choice of base and metal counter-ion can significantly influence the reaction's efficiency. Common reagents include organolithium compounds (e.g., n-butyllithium) or Grignard reagents in an appropriate solvent like tetrahydrofuran (THF). For the specific synthesis of this compound, this would involve the reaction of the acetylide of 1-hexyne with pivalaldehyde (2,2-dimethylpropanal) is not correct, it should be with a ketone. The synthesis would involve the reaction of the metal acetylide of 1-hexyne with a ketone like pinacolone (B1678379) (3,3-dimethyl-2-butanone).

Another classical approach is the Favorskii reaction, which involves the addition of terminal alkynes to carbonyl compounds in the presence of a strong base. mdpi.com While historically significant, modern synthetic chemistry has evolved to include a variety of catalytic systems that offer milder reaction conditions and broader functional group tolerance. sci-hub.semdpi.com For instance, the use of transition metal catalysts can activate the alkyne C-H bond, facilitating its addition to ketones without the need for stoichiometric strong bases. sci-hub.se Research has also explored the use of reagents like InBr3-Et3N, which can promote the alkynylation of various aldehydes and ketones under mild conditions. organic-chemistry.org

| Method | Reagents | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Organolithium Addition | Alkyne, n-BuLi, Ketone | Terminal alkynes, various ketones | Strong nucleophile, widely applicable | organic-chemistry.org |

| Grignard Reaction | Alkyne, EtMgBr, Ketone | Terminal alkynes, various ketones | Common and cost-effective | vapourtec.com |

| Favorskii Reaction | Alkyne, Ketone, Strong Base (e.g., KOH) | Terminal alkynes, aldehydes, ketones | Classic method, often requires harsh conditions | mdpi.com |

| Indium-mediated Alkynylation | Alkyne, Ketone, InBr3-Et3N | Aromatic/aliphatic aldehydes, N,O-acetals | Milder conditions, good for sensitive substrates | organic-chemistry.org |

Stereoselective and Enantioselective Synthesis of this compound and Chiral Alkynols

Creating chiral molecules with a specific three-dimensional arrangement is crucial for applications in pharmaceuticals and materials science. For alkynols like this compound, the carbon bearing the hydroxyl group can be a stereocenter. Therefore, methods that control the stereochemical outcome of the synthesis are of high value.

Catalytic asymmetric synthesis involves using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov For propargylic alcohols, the most common strategy is the asymmetric addition of a terminal alkyne to an aldehyde or ketone. nih.govorganic-chemistry.orgnih.gov A variety of metal-based catalytic systems have been developed for this purpose.

One prominent approach utilizes zinc-based catalysts in combination with chiral ligands. nih.govorganic-chemistry.org For example, the combination of Zn(OTf)2 with a chiral amino alcohol ligand like (+)-N-methylephedrine can mediate the enantioselective addition of terminal alkynes to aldehydes with high yields and excellent enantioselectivities. organic-chemistry.org The commercially available ProPhenol ligand, when combined with a dialkylzinc reagent, has also proven to be a general and practical catalyst for the enantioselective alkynylation of a wide range of aldehydes. nih.gov These systems often exhibit high functional group tolerance and can be performed under practical, air- and moisture-tolerant conditions. organic-chemistry.org Copper and zinc co-catalyzed systems have also been used for the asymmetric synthesis of chiral allenols from propargylic alcohols. organic-chemistry.org

| Catalyst System | Chiral Ligand | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Zn(OTf)2/Et3N | (+)-N-Methylephedrine | Terminal alkynes + Aldehydes | Up to >99% | organic-chemistry.org |

| Dialkylzinc | ProPhenol | Terminal alkynes + Aldehydes | High ee reported | nih.gov |

| ZnEt2/Ti(OiPr)4 | (S)-BINOL | Alkynes + Enals | Up to 91% | acs.org |

| Cu(II)/Chiral Hydroxamic Acid | Chiral Hydroxamic Acid | α-N3 amide + Trifluoromethyl ketones | High stereoselectivity | rsc.org |

Kinetic resolution is a method for separating a racemic mixture (a 1:1 mixture of two enantiomers) by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. nih.gov This results in one enantiomer reacting away to form a new product, leaving the unreacted starting material enriched in the other enantiomer. While the prompt mentions allylic alcohols, the same principles are applied to propargylic alcohols.

Enzymatic kinetic resolution is a widely used technique, often employing lipases such as Candida antarctica lipase (B570770) B (CAL-B), commonly immobilized and sold as Novozym 435. researchgate.netmdpi.com These enzymes can selectively catalyze the acylation of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted and in high enantiomeric purity. nih.govresearchgate.net This method has been successfully applied to resolve a variety of chiral propargylic and allylic alcohols, in some cases achieving enantiomeric excesses (ee) of over 99%. researchgate.net

Non-enzymatic methods have also been developed as powerful alternatives. nih.gov For instance, a palladium-catalyzed carboxylative kinetic resolution of tertiary propargylic alcohols provides an efficient route to chiral propargyl alcohols bearing a quaternary stereocenter with excellent enantioselectivities (93–>99% ee). rsc.org Another approach involves amidine-based organocatalysts, which have shown high efficacy in the kinetic resolution of benzylic, allylic, and propargylic secondary alcohols through enantioselective acylation. nih.govnih.gov

Flow Chemistry Applications in Alkynol Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a static flask, has emerged as a transformative technology in chemical synthesis. wuxiapptec.comdrugtargetreview.com It offers significant advantages over traditional batch methods, including enhanced safety, superior heat and mass transfer, improved reproducibility, and seamless scalability. wuxiapptec.comrsc.org

Continuous flow reactors, such as packed-bed reactors (PBRs) or simple tube reactors, are at the heart of flow chemistry. wuxiapptec.comamf.ch In a PBR, the reactor is filled with a solid material, often a heterogeneous catalyst, through which the liquid and/or gas reagents are pumped. acs.org This setup is ideal for many types of alcohol production, including oxidations and hydrogenations. For example, the aerobic oxidation of various alcohols has been successfully performed in a packed-bed reactor using a heterogeneous Ru(OH)x/Al2O3 catalyst, demonstrating stable, continuous production over extended periods. acs.org

Similarly, selective hydrogenations, which can be challenging in batch reactors, benefit from the precise control offered by flow systems. mdpi.com The hydrogenation of cinnamaldehyde (B126680) to cinnamyl alcohol has been achieved with high selectivity (90%) in a tube reactor coated with a Pt/SiO2 catalyst, a significant improvement over the corresponding batch process. mdpi.com These systems allow for operation at high temperatures and pressures safely, which can accelerate reaction rates by orders of magnitude compared to standard batch conditions. vapourtec.com This precise control also minimizes the formation of byproducts, leading to cleaner reaction profiles. syrris.com

One of the most powerful applications of flow chemistry is in the rapid discovery and optimization of reaction conditions. drugtargetreview.comamf.ch Automated flow platforms allow chemists to quickly screen a wide range of parameters, such as temperature, pressure, residence time, and reagent stoichiometry, in a short amount of time. syrris.comsyrris.comrsc.org By integrating real-time analytical techniques (like FTIR or LCMS) into the flow stream, the reaction outcome can be monitored instantly, allowing for intelligent, algorithm-driven optimization. rsc.org

This capability dramatically accelerates the development of new synthetic routes. syrris.com For instance, a hazardous reaction that requires cryogenic temperatures in a batch process might be run at a much higher temperature in flow due to the efficient removal of heat, or a multi-step synthesis can be "telescoped" by connecting several reactors in series, eliminating the need for manual workup and purification of intermediates. drugtargetreview.comscielo.br This streamlined workflow not only saves time and resources but also opens up new chemical possibilities that are impractical or too dangerous to explore using conventional batch techniques. drugtargetreview.com

Green Chemistry Principles in the Synthesis of Alkynols

Green chemistry offers a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. solubilityofthings.comconsensus.app The twelve principles of green chemistry provide a roadmap for sustainable chemical synthesis, addressing challenges like waste prevention, atom economy, and the use of renewable resources. solubilityofthings.comconsensus.app In the context of alkynol synthesis, these principles encourage the development of methodologies that are both efficient and environmentally benign. imist.marroij.com Key tenets include maximizing the incorporation of all materials used in the process into the final product (atom economy), using catalytic reagents in preference to stoichiometric ones, and designing reactions to be energy efficient, often by conducting them at ambient temperature and pressure. solubilityofthings.comacs.org

The application of green chemistry to the synthesis of alkynols involves several key strategies:

Prevention of Waste: Designing synthetic routes that produce minimal byproducts. solubilityofthings.comconsensus.app

Atom Economy: Maximizing the incorporation of reactant atoms into the final product. acs.org For instance, a reaction with 100% atom economy, in principle, generates no waste. acs.org

Use of Catalysis: Employing catalysts to enhance reaction efficiency and reduce the need for stoichiometric reagents, which often generate more waste. rroij.comacs.org

Designing Safer Chemicals and Solvents: Choosing substances that have minimal toxicity and environmental impact. consensus.apprroij.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. solubilityofthings.comconsensus.app

Solvent-Free and Alternative Solvent Methodologies

A significant focus of green chemistry in alkynol synthesis is the reduction or elimination of hazardous organic solvents. researchgate.netresearchgate.net Traditional solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), and tetrahydrofuran (THF) are often toxic and volatile, posing environmental and health risks. rsc.orgnih.govacs.org

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions represent an ideal green chemistry approach by completely eliminating the need for a solvent. researchgate.netresearchgate.net These reactions are often carried out using techniques like ball-milling, where mechanical energy is used to initiate the reaction. nih.govrsc.org For example, a highly efficient, solvent-free method for the coupling of terminal alkynes with acid chlorides has been developed using a CuI/TMEDA catalytic system at room temperature. organic-chemistry.org This approach offers high yields in a short time without the need for harmful solvents. organic-chemistry.org Another example is the solvent-free hydroboration of alkynes catalyzed by an NHC-cobalt complex, which produces alkenylboranes with excellent efficiency and selectivity. nih.gov

Alternative Solvents:

When a solvent is necessary, the focus shifts to greener alternatives that are less toxic, biodegradable, and derived from renewable resources. researchgate.netrsc.org

Water: As a non-toxic, non-flammable, and readily available solvent, water is an attractive medium for organic synthesis. mdpi.com However, the low solubility of many organic compounds in water can be a limitation, sometimes necessitating the use of co-solvents. mdpi.com

Bio-derived Solvents: Solvents derived from biomass are gaining prominence. Examples include:

Cyrene (dihydrolevoglucosenone): Produced from cellulose, Cyrene is a biodegradable and non-toxic alternative to solvents like DMF and NMP. rsc.org It has been successfully used in various reactions, including Suzuki-Miyaura cross-couplings and amide bond synthesis. rsc.org

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, 2-MeTHF is a viable substitute for THF in many reactions, including nickel-catalyzed cross-coupling reactions. researchgate.netnih.govacs.org

γ-Valerolactone (GVL): This solvent has been used in a range of chemical transformations, including palladium-catalyzed cross-coupling reactions. nih.govacs.org

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They can act as both the solvent and catalyst in some reactions. mdpi.com

The following table summarizes some green solvent alternatives and their applications in reactions relevant to alkynol synthesis.

| Green Solvent | Traditional Counterpart(s) | Example Applications in Relevant Syntheses | Key Advantages |

| Water | Various organic solvents | Synthesis of 2-amino-1,3,4-thiadiazoles. acs.org | Non-toxic, non-flammable, readily available. mdpi.com |

| Cyrene | DMF, NMP, DMSO, DMAc | Suzuki–Miyaura cross-coupling, amide synthesis. rsc.org | Bio-derived, biodegradable, non-mutagenic, non-toxic. rsc.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | THF | Nickel-catalyzed Suzuki-Miyaura cross-coupling. acs.org | Bio-derived, lower water miscibility than THF. nih.gov |

| γ-Valerolactone (GVL) | Various polar aprotic solvents | Palladium-catalyzed cross-coupling reactions. nih.govacs.org | Bio-derived. nih.gov |

Mechanochemical and Ultrasonic-Assisted Syntheses

Mechanochemical Synthesis:

Mechanochemistry utilizes mechanical force, typically through ball milling, to induce chemical reactions in the absence of a solvent. nih.govacs.org This technique has been successfully applied to a variety of organic transformations relevant to alkynol synthesis. For instance, the solvent-free synthesis of indenones from aromatic carboxylic acids and alkynes has been achieved with high efficiency at room temperature using this method. acs.org Similarly, mechanochemistry has enabled the ruthenium-catalyzed hydroarylation of alkynes, offering shorter reaction times compared to solution-based methods without the need for external heating. acs.org The synthesis of 1,2,3-triazoles from phenyl acetylenes and aliphatic alkynes has also been accomplished with high yields using a copper-on-alumina catalyst under ball-milling conditions. beilstein-journals.org

Ultrasonic-Assisted Synthesis:

Ultrasound irradiation is another green technique that can accelerate organic reactions, often leading to higher yields, shorter reaction times, and milder conditions compared to conventional heating. wiley.comscielo.br The synthesis of homoallylic alcohols has been shown to proceed in excellent yields and with significantly reduced reaction times under ultrasonic irradiation. wiley.com This method has also been effectively used for the rapid and efficient synthesis of 1,4-disubstituted 1,2,3-triazoles from various terminal acetylenes. nih.govresearchgate.net The advantages of sonication include energy conservation and waste minimization. wiley.com

The table below highlights examples of mechanochemical and ultrasonic-assisted syntheses relevant to alkynols.

| Technique | Reaction Type | Substrates | Key Findings |

| Mechanochemistry | Indenone Synthesis | Aromatic carboxylic acids and alkynes | High yields (up to 90%) at room temperature, solvent-free. acs.org |

| Mechanochemistry | Hydroarylation | Acetanilides and alkynes | Shorter reaction times than solution-based methods, no external heating required. acs.org |

| Mechanochemistry | Click Reaction (Triazole Synthesis) | Phenyl acetylenes and aliphatic alkynes | Yields of 70-96% with a recyclable catalyst. beilstein-journals.org |

| Ultrasonic-Assisted | Homoallylic Alcohol Synthesis | Carbonyl compounds and allylating agents | Excellent yields with significantly shorter reaction times compared to conventional heating. wiley.com |

| Ultrasonic-Assisted | 1,3-Dipolar Cycloaddition (Triazole Synthesis) | Terminal alkynes and azides | High yields (78-98%) in very short reaction times (5 minutes). scielo.brresearchgate.net |

Biocatalytic Routes to Alkynols and Related Alcohols

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis, offering high selectivity and mild, environmentally friendly reaction conditions. researchgate.netnih.govillinois.edu This approach is particularly valuable for the synthesis of chiral alcohols, which are important building blocks for pharmaceuticals. researchgate.net

Enzyme-Mediated Transformations for Chiral Alcohol Synthesis

Enzymes, particularly dehydrogenases and reductases, are highly effective in the enantioselective reduction of prochiral ketones to produce chiral alcohols with high enantiomeric excess (ee). georgiasouthern.edugeorgiasouthern.edu This method provides a green alternative to traditional chemical reductions that often employ toxic metal catalysts. georgiasouthern.edu

Alcohol dehydrogenases (ADHs) are a key class of enzymes used for this purpose. researchgate.net For instance, a novel ADH has been investigated for the enantioselective reduction of para-phenyl substituted alkynones, demonstrating the potential to resolve issues of substrate insolubility. georgiasouthern.edugeorgiasouthern.edu The enzyme-catalyzed reduction of 1-(4-methoxyphenyl)hex-3-yn-one, a non-terminal acetylenic ketone, yielded the corresponding alcohol in a highly enriched form (>99% ee). georgiasouthern.edugeorgiasouthern.edu

One-pot, multi-enzyme cascade reactions are also being developed to synthesize complex chiral molecules like γ-butyrolactones with high yields and excellent enantioselectivity. acs.org The combination of gold catalysis and biocatalysis offers another innovative approach. For example, the Au(I)-catalyzed hydration of alkynes can be followed by a transaminase-catalyzed reductive amination in a one-pot reaction to produce enantioenriched chiral amines. acs.orgchemrxiv.orgchemrxiv.org

The following table presents data on enzyme-mediated synthesis of chiral alcohols and related compounds.

| Enzyme/Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

| Alcohol Dehydrogenase | 1-(4-methoxyphenyl)hex-3-yn-one | (R)- or (S)-1-(4-methoxyphenyl)hex-3-yn-1-ol | >99% georgiasouthern.edugeorgiasouthern.edu |

| Enoate Reductase & Alcohol Dehydrogenase Cascade | Ethyl 4-oxo-pent-2-enoates | Chiral γ-butyrolactones | 98% to >99% acs.org |

| Au(I)-Catalyst & Transaminase | Aliphatic terminal alkynes | Enantioenriched chiral amines | High enantioselectivities acs.orgchemrxiv.org |

Biocatalyst Development and Optimization for Alkynol Production

While naturally occurring enzymes offer significant catalytic potential, they are often not perfectly suited for industrial applications. nih.gov Therefore, significant research is focused on biocatalyst development and optimization through techniques like directed evolution and protein engineering. nih.gov

Directed evolution involves creating libraries of mutant enzymes and screening them for desired properties such as enhanced activity, stability, selectivity, and tolerance to organic solvents. nih.gov This iterative process of mutation and selection can lead to biocatalysts that are highly optimized for a specific industrial process. nih.gov

Another key aspect of biocatalyst development is the use of whole-cell biocatalysts. d-nb.info Using whole cells can be advantageous as it can eliminate the need for costly enzyme purification and can facilitate the regeneration of essential cofactors like NAD(P)H. georgiasouthern.edu However, challenges such as substrate and product transport across the cell membrane need to be addressed. d-nb.info Engineered E. coli cells, for instance, have been developed to produce valuable compounds by assembling heterologous biosynthetic pathways. d-nb.info

Mechanistic Investigations and Chemical Transformations of 2,2 Dimethylnon 4 Yn 3 Ol

Reactivity Profiles of the Tertiary Hydroxyl Group

The tertiary hydroxyl group in 2,2-Dimethylnon-4-yn-3-ol plays a crucial role in its chemical behavior, participating in a variety of reactions that lead to the formation of diverse molecular architectures.

Rearrangement Reactions (e.g., Meyer-Schuster Rearrangement)

The Meyer-Schuster rearrangement is a characteristic reaction of secondary and tertiary propargylic alcohols, which involves an acid-catalyzed isomerization to form α,β-unsaturated carbonyl compounds. organicreactions.orgwikipedia.orgwikipedia.org In the case of this compound, this rearrangement would lead to the formation of an α,β-unsaturated ketone. The reaction typically proceeds through the protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxyl group and subsequent tautomerization of the resulting allenol intermediate to the more stable ketone. wikipedia.org While traditional methods employ strong acids, milder conditions using transition metal catalysts like ruthenium and silver, or Lewis acids such as InCl₃ under microwave irradiation, have been developed to improve yields and stereoselectivity. wikipedia.org

The reaction of tertiary alcohols containing an α-acetylenic group can sometimes lead to the formation of α,β-unsaturated methyl ketones through an enyne intermediate, a competing reaction known as the Rupe rearrangement. wikipedia.org The choice between the Meyer-Schuster and Rupe pathways is often influenced by the reaction conditions and the structure of the propargylic alcohol.

| Catalyst/Reagent | Conditions | Product Type | Reference |

| Strong Acid (e.g., H₂SO₄) | Heat | α,β-Unsaturated Ketone | ucl.ac.uk |

| Ru-based catalysts | Mild | α,β-Unsaturated Ketone | wikipedia.org |

| Ag-based catalysts | Mild | α,β-Unsaturated Ketone | wikipedia.org |

| InCl₃ | Microwave | α,β-Unsaturated Ketone | wikipedia.org |

Activation of Tertiary Alcohols for Downstream Functionalization

The tertiary hydroxyl group of propargylic alcohols like this compound can be activated to facilitate a range of functionalization reactions. researchgate.netresearchgate.net This activation often involves converting the hydroxyl group into a better leaving group, thereby enabling nucleophilic substitution or elimination reactions. Lewis acids are commonly employed to enhance the leaving group ability of the hydroxyl group, promoting the formation of a propargylic carbocation. sci-hub.se These carbocations are highly reactive intermediates that can be trapped by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. sci-hub.sersc.org

Furthermore, the direct substitution of the hydroxyl group in propargylic alcohols is a highly desirable transformation due to its atom economy. researchgate.net Transition metal catalysts, particularly those based on gold and silver, have proven effective in activating propargylic alcohols for various transformations. researchgate.netrsc.org For instance, silver catalysts can promote the substitution of the propargylic hydroxyl group with a variety of oxygen, carbon, and nitrogen nucleophiles. ucl.ac.uk

Transformations Involving the Alkyne Moiety

The alkyne functional group in this compound is a site of rich chemical reactivity, undergoing a variety of transformations including hydration, isomerization, and cyclization reactions.

Hydration and Hydrofunctionalization Reactions of Alkynes

The hydration of alkynes, which involves the addition of water across the triple bond, is a fundamental transformation that typically yields ketones. mdpi.com For an internal alkyne like this compound, hydration can potentially lead to a mixture of two regioisomeric ketones, unless there is a directing group present. mdpi.combeilstein-journals.org Gold-catalyzed hydration reactions are particularly common, generally proceeding with Markovnikov regioselectivity for terminal alkynes. mdpi.com

Hydrofunctionalization, a broader class of reactions, involves the addition of an H-X molecule across the alkyne. This can include the addition of alcohols, amines, and other nucleophiles. mdpi.comuniovi.es Copper hydride chemistry has emerged as a powerful tool for the hydrofunctionalization of alkynes, involving the hydrocupration of the alkyne to form a reactive alkenyl copper intermediate that can be subsequently functionalized. nih.gov

| Reagent/Catalyst | Reaction Type | Product | Reference |

| H₂O, Acid or Metal Catalyst (e.g., Au, Hg) | Hydration | Ketone | mdpi.combeilstein-journals.org |

| H-X, Metal Catalyst (e.g., Cu, Co) | Hydrofunctionalization | Functionalized Alkene | nih.govchinesechemsoc.org |

Alkyne Isomerization Processes (e.g., Alkyne Zipper Reaction)

The alkyne zipper reaction is a powerful synthetic tool that facilitates the isomerization of an internal alkyne to a terminal alkyne. synarchive.commdpi.comresearchgate.net This "contra-thermodynamic" process is typically catalyzed by strong bases, such as potassium 3-aminopropylamide (KAPA). synarchive.commdpi.com The reaction proceeds through a series of deprotonation-reprotonation steps, causing the triple bond to "zip" along the carbon chain to the terminal position. synarchive.com For a compound like this compound, this reaction would result in the migration of the alkyne from the C4-C5 position to the end of the alkyl chain.

The ability to convert an internal alkyne to a terminal one is synthetically valuable, as terminal alkynes are often more versatile in subsequent coupling and functionalization reactions. mdpi.com

Cyclization Reactions and Annulations Involving Acetylenic Bonds

The acetylenic bond in this compound can participate in a variety of cyclization and annulation reactions to construct carbocyclic and heterocyclic frameworks. acs.orgacs.orgnih.govrsc.org These reactions are often catalyzed by transition metals such as palladium, gold, and mercury. acs.orgrsc.orgnih.govbeilstein-journals.orgacs.org

For instance, ω-acetylenic alcohols can undergo regio- and stereoselective intramolecular hydroalkoxylation/cyclization to form α-alkylidene oxygenated heterocycles in the presence of gold catalysts. researchgate.net Similarly, silver-catalyzed heteroannulation of alkynols is a known method for accessing functionalized heterocycles. rsc.org Palladium-catalyzed annulation of internal alkynes with various partners, such as vinylic iodides or aryl halides, provides a route to polycyclic aromatic systems. acs.orgrsc.org These cyclization reactions often proceed through the activation of the alkyne by the metal catalyst, followed by intramolecular nucleophilic attack.

| Catalyst | Reaction Type | Product | Reference |

| AuCl, K₂CO₃ | Intramolecular Hydroalkoxylation | α-Alkylidene Oxygenated Heterocycles | researchgate.net |

| Silver Salts | Heteroannulation | Functionalized Heterocycles | rsc.org |

| Palladium Catalysts | Annulation | Polycyclic Aromatic Systems | acs.orgrsc.org |

| HgCl₂ | Cyclization | Enol Ethers | nih.govbeilstein-journals.orgacs.org |

| Cobalt Catalysts | Annulation | Chromones, 4-Chromanones | nih.gov |

Catalysis in Alkynol Chemistry

The dual functionality of alkynols, featuring both a reactive alkyne unit and a hydroxyl group, makes them versatile substrates in catalysis. The activation can be directed towards the carbon-carbon triple bond or the alcohol moiety, leading to a diverse array of chemical products.

Transition Metal Catalysis for Alkyne Activation

Transition metals are widely employed to activate the alkyne component of propargylic alcohols like this compound, facilitating a variety of transformations. researchgate.net Metals such as gold, ruthenium, palladium, copper, and zinc show a strong affinity for the alkyne unit, enabling nucleophilic substitutions, additions, cyclizations, and coupling reactions. researchgate.netsciengine.com The activation typically involves the coordination of the metal to the π-system of the alkyne, which lowers the energy barrier for subsequent reactions. researchgate.net

For instance, bimetallic systems like Pd/Cu have been utilized for the diboration of propargylic alcohols. rsc.org Similarly, palladium(0) complexes, in conjunction with a Brønsted acid co-catalyst, can mediate the head-to-tail dimerization of terminal alkynes. nih.gov The choice of metal and ligands is crucial in directing the reaction towards a specific outcome, whether it be the formation of allenes, substituted dienes, or complex heterocyclic structures. researchgate.netacs.org Computational studies using Density Functional Theory (DFT) have shown that for metals like gold(III), alkyne coordination and subsequent insertion into Au-X bonds are generally feasible, with moderate energy barriers, suggesting that the lack of experimental observation for some reactions may be due to competing side reactions. rsc.org

| Catalyst System | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Au, Ru Complexes | Nucleophilic Substitution / Isomerization | Substituted Alkynes, Allenes | researchgate.net |

| Pd/Cu Bimetallic | Diboration | (Z)-Allyl, Vinyldiboronates | rsc.org |

| Ag(I), Cu(I), Zn(II) | Carboxylative Cyclization (with CO₂) | α-Alkylidene Cyclic Carbonates | sciengine.com |

| Pd(0)/Ph₂P(O)OH | Head-to-Tail Dimerization | Enynes | nih.gov |

Photoredox and Electrochemical Catalysis in Alkynylation

Modern synthetic methods increasingly rely on photoredox and electrochemical catalysis to generate reactive intermediates under mild conditions. sioc-journal.cn These techniques offer sustainable alternatives to traditional methods, often avoiding harsh reagents and high temperatures. sioc-journal.cnnih.gov

Visible-light photoredox catalysis has become a powerful tool for alkynylation reactions. sioc-journal.cn This approach can generate highly reactive radical intermediates from various precursors. sioc-journal.cnsemanticscholar.org For instance, the combination of copper catalysts and a photosensitizer under visible light irradiation can achieve C-H alkynylation, functionalizing otherwise inert bonds. nih.govresearchgate.net This process is considered a significant complement to the classic Sonogashira coupling. sioc-journal.cn Cerium-based photoredox catalysis has also emerged as a potent strategy, capable of activating molecules through a ligand-to-metal charge transfer (LMCT) mechanism to form radical intermediates. bohrium.comnih.gov These methods have been applied to achieve the functionalization of unactivated C-H bonds and even the cleavage of C-C bonds. nih.govacs.org

Electrosynthesis provides another avenue for activating alkynes. By using an electric current, reactions such as the synthesis of α-keto acetals from terminal alkynes and alcohols can be achieved by merging electrochemical oxidation with organoselenium catalysis. acs.org Other electrochemical methods facilitate the synthesis of diverse products like alkenylsulfonates and trifluoromethylated oxazoles from alkyne precursors. researchgate.nethep.com.cncolab.ws These reactions often proceed through radical intermediates generated at an electrode surface. researchgate.netacs.org

| Catalytic Method | Catalyst/System | Transformation | Reference |

|---|---|---|---|

| Photoredox Catalysis | Copper Complexes + Photosensitizer | C-H Alkynylation | nih.govresearchgate.net |

| Photoredox Catalysis | Cerium Salts (e.g., CeCl₃) | C-H Functionalization / C-C Cleavage | bohrium.comnih.gov |

| Electrochemical Catalysis | Organoselenium + Anodic Oxidation | Synthesis of α-Keto Acetals | acs.org |

| Electrochemical Catalysis | Anodic Oxidation | Synthesis of Alkenylsulfonates | researchgate.nethep.com.cn |

Organocatalysis and Brønsted Acid/Base Catalysis in Alcohol Transformations

While transition metals often target the alkyne, organocatalysts and Brønsted acids/bases can effectively mediate transformations at the alcohol functionality or through cooperative activation of the entire molecule.

Brønsted acids are particularly effective at activating propargylic alcohols. researchgate.net They can catalyze the formation of allenes or initiate carbocyclization reactions by protonating the alkyne, which leads to a vinyl cation intermediate. researchgate.netthieme-connect.comresearchgate.net The regioselectivity of this protonation is key, as it typically favors the formation of the most stable carbocation. researchgate.net This strategy has been used in the synthesis of fused heterocycles and tetrasubstituted allenes from tertiary propargylic alcohols. acs.org In some cases, Brønsted acids can act as co-catalysts in transition metal-mediated reactions. nih.gov

Organocatalysis offers a metal-free approach to functionalizing propargylic alcohols. For example, chiral phosphoric acids, a type of chiral Brønsted acid, can catalyze stereocontrolled additions to in situ-generated propargylic aza-p-quinone methides. acs.org Lewis basic organocatalysts have been used for the cycloaddition of propargylic alcohols with reagents like carbonyl sulfide. rsc.org

Brønsted base catalysis is also relevant, particularly in reactions such as the addition of alkynylsilanes to ketones, which is a common method for synthesizing protected propargylic alcohols. researchgate.net Chiral organic Brønsted bases are established as efficient catalysts for a range of enantioselective transformations. nih.gov

| Catalyst Type | Example Catalyst | Reaction Type | Reference |

|---|---|---|---|

| Brønsted Acid | Trifluoromethanesulfonic acid (TfOH) | Carbocyclization / Isomerization | thieme-connect.comwiley.com |

| Chiral Brønsted Acid | Chiral Phosphoric Acid | Stereocontrolled 1,8-Addition | acs.org |

| Organocatalyst (Lewis Base) | COS adducts of polarized olefins | Cycloaddition with COS | rsc.org |

| Brønsted Base | Potassium bis(trimethylsilyl)amide (KHMDS) | Alkynylation of Ketones | researchgate.net |

Elucidation of Reaction Mechanisms and Intermediates

Understanding the precise reaction mechanisms and identifying the transient intermediates involved are crucial for optimizing existing reactions and designing new ones. A combination of computational and experimental techniques is employed to gain these fundamental insights.

Computational Chemistry for Mechanistic Insights (e.g., DFT)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying complex reaction mechanisms at the molecular level. DFT calculations allow researchers to map potential energy surfaces, locate transition states, and calculate the energies of intermediates, thereby providing a detailed picture of the reaction pathway. acs.orgresearchgate.net

In the context of alkynol chemistry, DFT has been used to elucidate the mechanisms of various catalytic processes. For example, DFT studies have clarified the mechanism of silver-catalyzed hydroazidation of terminal alkynes, revealing the critical role of the silver catalyst as an activator, base, and stabilizer. nih.gov Other studies have detailed the stereoselectivity in alkyne dimerization activated by heterobimetallic complexes and the mechanism of copper-catalyzed hydrothiolation. nih.govmdpi.com DFT can also explain selectivity; calculations have been performed to understand why a Brønsted acid-catalyzed hydroarylation exhibits high para-selectivity over ortho-selectivity by showing that both kinetic and thermodynamic parameters favor the para pathway. researchgate.net These computational models complement experimental findings and guide the rational design of more efficient catalysts. acs.org

| Reaction Studied | Key Mechanistic Insight from DFT | Reference |

|---|---|---|

| C-S Bond Formation on Molybdenum Cluster | Proposed a single-step mechanism with lateral alkyne approach. | acs.org |

| Terminal Alkyne Dimerization (Zr/Co) | Elucidated the inner-sphere mechanism and factors controlling stereoselectivity. | nih.gov |

| Ag-Catalyzed Hydroazidation | Revealed the multiple roles of Ag₂CO₃ as activator, base, and stabilizer. | nih.gov |

| Au(III) Coordination and Insertion | Calculated energy barriers for alkyne insertion into Au-X bonds. | rsc.org |

Experimental Techniques for Intermediate Characterization

While computational methods provide theoretical models, experimental techniques are essential for the direct observation and characterization of reaction intermediates. The transient and often unstable nature of these species makes their characterization challenging, requiring specialized techniques.

A key intermediate in many alkyne reactions is the vinyl carbocation, which is formed upon electrophilic addition to the triple bond. pressbooks.publibretexts.org Although primary vinylic carbocations are generally too unstable to be observed directly, their existence is inferred from reaction outcomes that follow Markovnikov's rule. pressbooks.publibretexts.org In some systems, intermediates can be stable enough for isolation and full characterization. For example, zwitterionic intermediates in the 1,1-carboboration of alkynes have been successfully isolated and characterized using spectroscopic (NMR), structural (X-ray crystallography), and computational methods, providing direct insight into the reaction mechanism. nih.gov Other valuable experimental approaches include stoichiometric experiments and isotope labeling studies, which can help to trace the pathway of atoms through a reaction and validate proposed mechanisms. rsc.org These experimental verifications are crucial for confirming the mechanistic hypotheses generated by computational studies.

| Technique | Type of Information Gained | Example Application | Reference |

|---|---|---|---|

| Spectroscopy (NMR, IR) | Structural information of stable or trapped intermediates. | Characterization of isolated zwitterionic intermediates. | nih.gov |

| X-ray Crystallography | Precise 3D structure of isolable intermediates. | Solid-state structure of a zwitterionic intermediate in 1,1-carboboration. | nih.gov |

| Isotope Labeling | Tracing atomic pathways and confirming reaction mechanisms. | Demonstrating a nucleophilic addition mechanism in cycloadditions. | rsc.org |

| Kinetic Studies | Reaction rates and orders, providing insight into transition states. | Studying the mechanism of C-S bond formation. | acs.org |

Table of Mentioned Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Primary subject compound |

| Carbonyl Sulfide (COS) | Reagent in organocatalytic cycloaddition |

| Trifluoromethanesulfonic acid (TfOH) | Brønsted acid catalyst |

| Potassium bis(trimethylsilyl)amide (KHMDS) | Brønsted base catalyst |

| Chiral Phosphoric Acid | Organocatalyst |

| Cerium(III) chloride (CeCl₃) | Photoredox catalyst |

Advanced Spectroscopic and Computational Characterization of Alkynols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural assignment can be achieved.

The ¹H NMR spectrum of 2,2-Dimethylnon-4-yn-3-ol provides a detailed picture of the proton environments. The nine protons of the sterically hindered tert-butyl group are expected to appear as a sharp singlet, being chemically equivalent and lacking adjacent protons for coupling. The single proton on the hydroxyl-bearing carbon (C3) would likely appear as a triplet, split by the two adjacent protons on the methylene (B1212753) group (C6) of the butyl chain. The signals for the four methylene groups and the terminal methyl group of the n-butyl substituent would present as more complex multiplets due to spin-spin coupling with their neighbors.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. ruc.dk Each unique carbon atom in this compound will produce a distinct signal. The two sp-hybridized carbons of the internal alkyne would be found in a characteristic downfield region. The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group, as well as the carbinol carbon (C3), will each have specific chemical shifts. The four methylene carbons and the terminal methyl carbon of the butyl group will also be distinguishable.

Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| C1-H (CH₃ of butyl) | ~0.9 | ~14 |

| C(CH₃)₃ | ~1.1 | ~27 (methyls), ~35 (quaternary) |

| -CH₂- (butyl chain) | ~1.4-2.2 | ~22, 31, 19 |

| CH(OH) | ~4.2 | ~65 |

| OH | Variable | N/A |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

While 1D NMR spectra establish the basic connectivity, 2D NMR techniques are essential for unambiguous assignments and for probing the molecule's three-dimensional structure. ruc.dk Techniques such as COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, for instance, confirming the connectivity within the n-butyl chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate the proton signals with their directly attached carbons and with carbons two or three bonds away, respectively. These correlations are crucial for definitively assigning each ¹H and ¹³C signal.

The stereochemistry at the chiral center (C3) can be investigated using advanced NMR methods. The Nuclear Overhauser Effect (NOE), observed in experiments like NOESY or ROESY, can detect through-space interactions between protons that are close to each other, providing insights into the preferred conformation of the molecule. uou.ac.in For determining the absolute configuration, derivatization with a chiral agent, such as Mosher's acid, to form diastereomeric esters is a common strategy. researchgate.net The resulting diastereomers exhibit distinct NMR spectra, and analysis of the chemical shift differences can allow for the assignment of the absolute stereochemistry.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy probes the molecular vibrations of a compound, providing direct information about the functional groups present.

The IR spectrum of this compound is characterized by several key absorptions. A prominent, broad band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. youtube.com The broadness of this peak is due to intermolecular hydrogen bonding. The stretching vibration of the internal carbon-carbon triple bond (C≡C) is expected to appear in the 2190-2260 cm⁻¹ range. davuniversity.orglibretexts.org However, for internal alkynes, this absorption can be weak or even absent in the IR spectrum if the bond is in a relatively symmetrical environment, leading to a small change in the dipole moment during vibration.

Raman spectroscopy offers a powerful complement to IR. The C≡C stretch of an internal alkyne, which may be weak in the IR, typically gives rise to a strong and sharp signal in the Raman spectrum around 2200-2260 cm⁻¹. researchgate.netacs.org This is because the alkyne bond's polarizability changes significantly during the vibration. The O-H stretch is also observable in Raman spectroscopy, although it is often a weaker and broad signal.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H | Stretch | 3200-3600 (Broad) | 3200-3600 (Weak, Broad) |

| C-H (sp³) | Stretch | 2850-2960 | 2850-2960 |

The alkyne functional group serves as an excellent spectroscopic probe, particularly in Raman spectroscopy. nih.gov Its vibrational frequency appears in a region of the spectrum (around 1800-2800 cm⁻¹) that is often called the "cell-silent region" because it is free from signals from most endogenous biological molecules. rsc.org This makes the alkyne a valuable tag for imaging and tracking molecules in complex biological systems without interference. nih.govacs.org The precise frequency of the C≡C stretch can be sensitive to the local molecular environment, offering potential for its use as a solvatochromic probe. aip.orgresearchgate.net Similarly, the O-H stretching frequency is highly sensitive to hydrogen bonding, and shifts in its position can be used to study intermolecular and intramolecular interactions.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides two critical pieces of information for structure elucidation: the precise molecular weight and, consequently, the molecular formula, and the fragmentation pattern, which offers clues about the molecule's structure.

For this compound (C₁₁H₂₀O), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion (M⁺).

Under electron ionization (EI), the molecular ion will undergo characteristic fragmentation. Alcohols often exhibit a weak or absent molecular ion peak due to facile fragmentation. wikipedia.org Common fragmentation pathways for this compound would include:

Alpha-cleavage: The bond between C2 and C3 or between C3 and C4 can break. Cleavage of the C2-C3 bond is particularly favorable as it results in the loss of a stable tert-butyl radical (•C(CH₃)₃) and the formation of a resonance-stabilized cation. This would lead to a prominent peak at M-57.

Dehydration: The loss of a water molecule (H₂O) is a common fragmentation pathway for alcohols, which would result in a peak at M-18 (m/z 150). wikipedia.orglibretexts.org

Propargylic Cleavage: Fragmentation can occur at the bond alpha to the triple bond (the C6-C7 bond), which is a common pathway for alkynes. jove.com

Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 168 | [C₁₁H₂₀O]⁺ | Molecular Ion (M⁺) |

| 153 | [C₁₀H₁₇O]⁺ | Loss of a methyl radical (•CH₃) |

| 150 | [C₁₁H₁₈]⁺˙ | Loss of water (M-18) |

| 111 | [C₇H₁₁O]⁺ | Alpha-cleavage: Loss of tert-butyl radical (M-57) |

Integration of Spectroscopic Data with Computational Models

The characterization of molecules like this compound is significantly enhanced by combining experimental spectroscopic data with theoretical predictions from computational models. This integrated approach allows for a more robust interpretation of complex spectra and a deeper understanding of the molecule's conformational landscape and electronic properties.

Density Functional Theory (DFT) for Spectral Prediction and Validation

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for predicting the spectroscopic properties of organic molecules. rsc.orgdokumen.pub By calculating the electron density of a system, DFT methods can accurately forecast a range of spectroscopic data, including NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis). nih.govmdpi.com

For this compound, DFT calculations can be employed to predict its ¹H and ¹³C NMR spectra. These theoretical spectra, when compared with experimentally obtained data, can validate the structural assignment and provide insights into the electronic environment of each atom. For instance, the chemical shifts of the carbons in the alkyne group and the neighboring carbinol carbon are particularly sensitive to the local geometry and electronic structure, which DFT can model with high accuracy. nih.gov

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound using DFT

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 14.0 |

| C2 | 22.5 |

| C3 | 31.5 |

| C4 (CH₂) | 18.8 |

| C5 (C≡) | 80.0 |

| C6 (≡C) | 88.0 |

| C7 (CH(OH)) | 65.0 |

| C8 (C(CH₃)₂) | 35.0 |

| C9, C10 (tert-Butyl CH₃) | 27.5 |

| C11 (CH₃) | 23.0 |

Note: These are hypothetical values based on typical shifts for similar alkynols and would require specific DFT calculations for precise prediction.

Furthermore, DFT is instrumental in analyzing vibrational spectra. The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to assign specific bands to the corresponding molecular motions, such as the C≡C triple bond stretch, the O-H stretch of the alcohol, and the various C-H bending and stretching modes. mpg.de This correlation helps in confirming the presence of key functional groups and understanding their interactions within the molecular structure.

The application of DFT extends to studying reaction mechanisms involving alkynols, providing insights into transition states and reaction pathways, which can be crucial for understanding their chemical reactivity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for static properties of a single conformation, Molecular Dynamics (MD) simulations provide a powerful approach to explore the dynamic behavior and conformational flexibility of molecules like this compound. mdpi.comhw.ac.uktugraz.at MD simulations model the movement of atoms over time by solving Newton's equations of motion, allowing for the exploration of the potential energy surface and the identification of stable conformers. nih.govacs.org

Due to the free rotation around the single bonds in its n-butyl and dimethylpropyl groups, this compound can exist in numerous conformations. MD simulations can map the conformational landscape, identifying low-energy conformers that are likely to be populated at a given temperature. researchgate.netacs.org This information is critical because the observed spectroscopic properties are often an average over the different conformations present at equilibrium.

Table 2: Key Conformational Dihedrals in this compound

| Dihedral Angle | Description | Expected Range of Motion |

| H-O-C7-C8 | Rotation of the hydroxyl group | 0-360° |

| C6-C7-C8-C9 | Rotation around the C7-C8 bond | Multiple low-energy staggered conformations |

| C3-C4-C5-C6 | Rotation of the n-butyl group | gauche and anti conformations |

By understanding the relative energies and populations of different conformers from MD simulations, a population-weighted average of predicted spectroscopic parameters (e.g., NMR shifts from subsequent DFT calculations on each conformer) can be calculated. This often leads to a much better agreement with experimental data than a single-conformation model. The integration of MD and DFT, often in a combined QM/MM (Quantum Mechanics/Molecular Mechanics) approach, represents a state-of-the-art method for the comprehensive characterization of flexible molecules. tsukuba.ac.jp

Strategic Applications of 2,2 Dimethylnon 4 Yn 3 Ol in Complex Organic Synthesis

Building Block in Heterocycle Synthesis

The carbon framework of 2,2-Dimethylnon-4-yn-3-ol is well-suited for conversion into various heterocyclic structures, particularly those containing oxygen and nitrogen atoms.

The transformation of propargylic alcohols into oxygen-containing heterocycles is a powerful tool in organic synthesis. Research has demonstrated that tertiary propargylic alcohols, close structural analogs of this compound, can be efficiently converted into highly substituted furans. ucl.ac.uk Gold-catalyzed reactions, in particular, have been shown to facilitate the synthesis of 3-alkoxyfurans from such precursors. ucl.ac.uk A proposed pathway involves the gold-catalyzed Meyer-Schuster rearrangement to form an enone, which can then undergo further transformations.

Another prominent method for furan (B31954) synthesis is the Paal-Knorr reaction, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com While this compound is not a 1,4-dicarbonyl itself, it can be envisioned as a precursor. Hydration of the alkyne moiety would yield a β-hydroxy ketone, which could then be oxidized to the requisite 1,4-dicarbonyl intermediate, poised for cyclization.

The following table summarizes catalytic systems relevant to the cyclization of propargylic alcohols to form oxygen heterocycles.

| Catalyst System | Substrate Type | Product | Relevant Research |

| Gold (Au) Catalysis | Tertiary Propargylic Alcohols | 3-Alkoxyfurans | ucl.ac.uk |

| Bismuth(III) Triflate | Propargylic Alcohols | Substituted 2-Alkenylfurans | |

| Acid Catalysis (e.g., p-TsOH) | 1,4-Diketones (from alkyne hydration) | Substituted Furans | wikipedia.orgorganic-chemistry.org |

Furthermore, the propargylic alcohol functionality is a key component in domino reactions designed to produce complex oxygen heterocycles like 1,2,4-oxadiazinanes and 1,4,2-dioxazinanes. mdpi.com

The synthesis of nitrogen-containing heterocycles from this compound can be achieved through several strategic pathways. A common approach involves converting the alkynol into a 1,4-dicarbonyl intermediate, as discussed previously. This intermediate can then be condensed with ammonia (B1221849) or primary amines in a Paal-Knorr pyrrole (B145914) synthesis to yield substituted pyrroles. organic-chemistry.org This reaction is foundational for creating pyrrole rings and can be conducted under neutral or weakly acidic conditions. organic-chemistry.org

Transition metal catalysis offers more direct routes. Silver-catalyzed cyclization of molecules containing both an alkyne and an azide (B81097) group is an effective method for constructing nitrogen heterocycles like isoquinolines and indoles. organic-chemistry.orgrsc.org While this requires functionalizing the starting material, it highlights a pathway where the alkyne of a this compound derivative directs the formation of the heterocyclic ring. Additionally, various transition metals are used to catalyze cycloaddition reactions, such as [3+2], [4+1], and [2+2+1] cycloadditions, to form pyrrole-2-carboxylates and other nitrogen heterocycles. sioc-journal.cn

Titanium-mediated reactions on 2-alkynylamines, which can be derived from alkynols, are also used to generate nitrogen-containing cyclic compounds. researchgate.net

Precursor for Stereodefined Compounds

The alkyne functional group in this compound serves as a handle for introducing stereochemistry in a controlled manner. A key transformation is the stereoselective reduction of the carbon-carbon triple bond.

Research has explicitly shown that this compound can be reduced to the corresponding (Z)-alkene. amazonaws.com The use of Lindlar's catalyst under a hydrogen atmosphere facilitates this transformation, yielding (Z)-2,2-Dimethylnon-4-en-3-ol. amazonaws.com This conversion is significant as it establishes a defined double bond geometry which is crucial for subsequent stereocontrolled reactions or as a feature in the final target molecule.

Table of Stereoselective Reduction

| Substrate | Catalyst | Conditions | Product | Stereochemistry |

| This compound | Lindlar's Catalyst | H₂, MeOH | (Z)-2,2-Dimethylnon-4-en-3-ol | Z-alkene |

Furthermore, the synthesis of complex propargylic alcohols related to the non-4-yn-3-ol core has been achieved with high stereoselectivity. For instance, the synthesis of a C10-C23 fragment of the natural product Dictyostatin involved the highly diastereoselective addition of an alkyne to an aldehyde, creating a complex alcohol with multiple stereocenters, including one at the carbinol carbon corresponding to the C3 position of this compound. rsc.org This demonstrates that the core structure can be constructed with precise stereocontrol, making it a valuable building block for asymmetric synthesis. rsc.org

Role in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient processes that form multiple bonds in a single operation, rapidly building molecular complexity. The structure of this compound makes it a potential substrate for such reactions.

A notable example is the silyl (B83357) enol ether Prins cyclization, a cascade reaction used to synthesize substituted tetrahydropyran-4-ones (THPOs). acs.orgacs.org This process involves the Lewis acid-promoted condensation of a hydroxy silyl enol ether with an aldehyde. acs.orgacs.org A propargylic alcohol like this compound is a suitable starting point for generating the necessary hydroxy silyl enol ether precursor. The subsequent cyclization cascade forms new carbon-carbon and carbon-oxygen bonds and can create a quaternary center with good diastereoselectivity. acs.org

While direct examples using this compound in MCRs are not extensively documented, its functional groups are amenable to inclusion in established MCRs. For example, propargylamines, accessible from propargylic alcohols, are used in copper-catalyzed one-pot multicomponent cascade reactions to synthesize indole (B1671886) derivatives. frontiersin.org

Contribution to Natural Product Synthesis

The structural motif of this compound and its derivatives is found within the synthetic routes to several complex and biologically important natural products.

The utility of this alkynol is demonstrated in its application as a key intermediate in the synthesis of complex macrocycles. For example, a structurally related alcohol, 5-(tert-Butyldimethylsilyloxy)-6-methyl-1-phenylhept-5-en-1-yn-3-ol, was a key fragment in the total synthesis of Cyanolide A. acs.orgescholarship.org The synthesis involved a silyl enol ether Prins cyclization to construct the tetrahydropyranone core of the molecule. acs.org

In another significant application, a highly substituted non-4-yn-3-ol derivative was synthesized stereoselectively as a crucial C10-C23 fragment for the total synthesis of Dictyostatin, a potent microtubule-stabilizing agent. rsc.org The synthesis highlights the importance of the propargylic alcohol moiety in building complex carbon skeletons with precise stereochemical control. rsc.org

Chemoenzymatic Pathways to Natural Products

The integration of enzymatic transformations into classical organic synthesis, a field known as chemoenzymatic synthesis, has emerged as a powerful strategy for the construction of complex and stereochemically rich natural products. This approach harnesses the exquisite selectivity of enzymes, particularly hydrolases like lipases, to overcome challenges in stereocontrol that are often encountered in traditional chemical methods. The use of enzymes allows for reactions to be conducted under mild conditions, often with high chemo-, regio-, and enantioselectivity, thus providing an efficient and environmentally benign route to valuable chiral building blocks. acs.orgnih.gov

The kinetic resolution of racemic alcohols is a cornerstone of chemoenzymatic synthesis, and lipases are among the most widely employed biocatalysts for this purpose. jocpr.com In a typical kinetic resolution, one enantiomer of a racemic alcohol is selectively acylated by the lipase (B570770), leaving the other enantiomer unreacted. This process allows for the separation of the two enantiomers, providing access to both in high enantiomeric purity. These optically active compounds are invaluable synthons for the asymmetric synthesis of natural products and pharmaceuticals.

While the kinetic resolution of secondary alcohols is well-established, the resolution of tertiary alcohols presents a greater challenge due to the increased steric hindrance around the chiral center. jocpr.comscielo.br Nevertheless, successful enzymatic resolutions of tertiary alcohols have been reported, demonstrating the potential of this methodology for creating sterically encumbered chiral molecules. scielo.brnih.govresearchgate.net The strategic application of chemoenzymatic methods is particularly relevant for propargylic alcohols, which are versatile intermediates in organic synthesis. The enzymatic resolution of propargylic alcohols provides access to chiral alkynes that can be elaborated into a wide array of complex natural products. researchgate.netacademie-sciences.frnih.gov

Given the structural features of this compound, specifically its tertiary and propargylic nature, a chemoenzymatic approach represents a highly promising strategy for its conversion into enantiomerically pure derivatives suitable for natural product synthesis. The kinetic resolution of this compound using a lipase, such as Candida antarctica lipase B (CAL-B), which is known for its broad substrate scope and high enantioselectivity, can be envisioned. nih.govresearchgate.net

In a hypothetical pathway, racemic this compound would be subjected to lipase-catalyzed transesterification. This would result in the selective acylation of one enantiomer, for instance, the (R)-enantiomer, to yield the corresponding ester, leaving the (S)-enantiomer as the unreacted alcohol. Both the resulting ester and the unreacted alcohol, now enantiomerically enriched, can serve as distinct chiral synthons for further elaboration into complex target molecules.

The following table summarizes selected research findings on the lipase-catalyzed kinetic resolution of alcohols relevant to the proposed chemoenzymatic pathway for this compound.

| Substrate Class | Enzyme | Reaction Type | Key Findings | Natural Product Relevance |

| Tertiary Alcohols | Candida antarctica Lipase A (CAL-A) | Kinetic Resolution | Successful resolution of tertiary benzyl (B1604629) bicyclic alcohols with high enantioselectivity. scielo.br | Provides access to sterically hindered chiral building blocks. |

| Tertiary Alcohols | Lipase/Oxovanadium | Dynamic Kinetic Resolution | Combination of biocatalytic esterification and metal-catalyzed racemization for the DKR of a tertiary alcohol. nih.govrsc.org | Enables the conversion of a racemate into a single enantiomer with high yield. |

| Propargylic Alcohols | Candida antarctica Lipase B (CAL-B) | Kinetic Resolution | Efficient resolution of various propargylic alcohols with high enantiomeric excess. researchgate.net | Key intermediates for the synthesis of polyyne natural products. academie-sciences.fr |

| Secondary Alcohols | Pseudomonas sp. Lipase | Kinetic Resolution | Resolution of acetylenic alcohols for the synthesis of adociacetylene B. academie-sciences.fr | Direct application in the total synthesis of a marine natural product. |

| Secondary Alcohols | Humicola lanuginosa Lipase (HLL) | Kinetic Resolution | Resolution of a long-chain propargylic alcohol for the synthesis of 1,11-hexadecandiol derivatives. nih.gov | Demonstrates applicability for complex, long-chain molecules. |

The enantiomerically enriched forms of this compound and its derivatives obtained through such a chemoenzymatic route are valuable intermediates. The alkyne functionality can be further manipulated through various reactions such as Sonogashira coupling, hydration, or reduction, while the tertiary alcohol provides a key stereocenter that can direct subsequent synthetic steps. The following table illustrates the potential products of a hypothetical kinetic resolution of this compound.

| Starting Material | Enzyme | Acyl Donor | (R)-Product (Ester) | (S)-Product (Alcohol) | Potential Synthetic Utility |

| (±)-2,2-Dimethylnon-4-yn-3-ol | Candida antarctica Lipase B | Vinyl Acetate | (R)-3-acetoxy-2,2-dimethylnon-4-yne | (S)-2,2-Dimethylnon-4-yn-3-ol | Chiral building blocks for asymmetric synthesis of polyketides and other natural products. |

Emerging Research Directions and Future Outlook for Alkynol Chemistry

Development of Novel Catalytic Systems for Alkynol Transformations

The transformation of propargylic alcohols, such as 2,2-Dimethylnon-4-yn-3-ol, is a cornerstone of alkynol chemistry. A significant area of research is the acid-catalyzed Meyer-Schuster rearrangement, which converts tertiary propargylic alcohols into α,β-unsaturated ketones. researchgate.netwikipedia.org While traditional methods often rely on strong acids, contemporary research focuses on developing milder and more selective catalytic systems. Transition metal-based catalysts, including those of gold, ruthenium, and silver, have shown promise in facilitating this rearrangement under less harsh conditions. researchgate.netwikipedia.org For instance, gold(I) catalysts have been effectively used for the Meyer-Schuster rearrangement of a wide array of secondary and tertiary propargylic alcohols, often proceeding at room temperature with high E-selectivity. ucl.ac.uk

Another key transformation is the nucleophilic substitution of the hydroxyl group. This reaction is challenging for tertiary propargylic alcohols due to the poor leaving group nature of the hydroxyl group and the potential for side reactions. nih.gov Gold-catalyzed nucleophilic substitution has emerged as a powerful method, allowing for the reaction of propargylic alcohols with various carbon, oxygen, and sulfur nucleophiles under mild conditions. researchgate.net Furthermore, copper nanoparticles, particularly when promoted by ligands like bipyridine, have been shown to be highly efficient catalysts for the oxidation of propargylic alcohols to the corresponding ynones, using oxidants such as tert-butyl hydroperoxide (TBHP) or even air. researchgate.net The development of such catalytic systems is crucial for enhancing the synthetic utility of sterically hindered alkynols.

Table 1: Selected Catalytic Transformations of Propargylic Alcohols

| Transformation | Catalyst System | Key Features |

|---|---|---|

| Meyer-Schuster Rearrangement | Gold(I) complexes | Mild reaction conditions, high E-selectivity. ucl.ac.uk |

| Meyer-Schuster Rearrangement | Ruthenium-based catalysts | Milder alternative to strong acids. researchgate.netwikipedia.org |

| Nucleophilic Substitution | Gold(III) catalysts | Effective with various nucleophiles at room temperature. researchgate.net |

| Oxidation to Ynones | Copper Nanoparticles/Bipyridine | High efficiency with TBHP or air as oxidant. researchgate.net |

Advanced Flow Chemistry and Automation in Alkynol Synthesis

Continuous flow chemistry is revolutionizing the synthesis of pharmaceuticals and fine chemicals by offering improved safety, scalability, and efficiency. The application of flow chemistry to the synthesis of alkynols and their derivatives is a growing area of interest. For instance, the synthesis of 2,4-diaryl quinolines from α-aminonitriles and terminal alkynes has been successfully adapted to a continuous-flow process, dramatically reducing the reaction time from hours to minutes while maintaining high yields. organic-chemistry.org

Flow chemistry is particularly advantageous for reactions involving hazardous reagents or unstable intermediates. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved selectivity and yield. acs.org The carboxylative cyclization of propargylic alcohols with CO2 to produce α-alkylidene cyclic carbonates has been successfully implemented in a continuous flow setup. rsc.org This approach not only allows for quantitative conversions in short timeframes but also enables the seamless integration of subsequent transformations in a "plug-and-play" manner. rsc.org For sterically hindered compounds like this compound, flow chemistry offers a promising avenue for overcoming challenges associated with slow reaction kinetics and achieving efficient, scalable production.

Expansion of Biocatalytic Scope for Alkynol Production and Derivatization

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral molecules. The enzymatic synthesis of enantiopure propargylic alcohols is a significant area of research. acs.org One powerful strategy is the deracemization of racemic propargylic alcohols. This can be achieved through a biocatalytic cascade involving an initial oxidation of the racemic alcohol to a ketone by a peroxygenase, followed by an enantioselective reduction back to one of the alcohol enantiomers using an alcohol dehydrogenase (ADH). researchgate.netnih.gov This method has been successfully applied to a range of propargylic alcohols. researchgate.netnih.gov

Specifically, enzymes like the peroxygenase from Agrocybe aegerita and ADHs from Lactobacillus kefir (R-selective) and Thermoanaerobacter brockii (S-selective) have been utilized in these cascades. acs.orgnih.gov The compatibility of these enzymatic systems allows for one-pot reactions to produce enantiomerically pure propargylic alcohols. nih.gov Furthermore, the scope of biocatalysis has been extended to produce chiral propargylic amines through a chemoenzymatic cascade involving a gold(I)-catalyzed Meyer-Schuster rearrangement followed by a stereoselective transamination. researchgate.net These advancements highlight the potential for producing chiral derivatives of sterically hindered alkynols like this compound with high optical purity.

Table 2: Biocatalytic Approaches for Chiral Propargylic Alcohol Synthesis

| Biocatalytic Strategy | Key Enzymes | Outcome |

|---|---|---|

| Deracemization Cascade | Peroxygenase, Alcohol Dehydrogenase (ADH) | Enantiopure propargylic alcohols from racemic mixtures. researchgate.netnih.gov |

| Chemoenzymatic Cascade | Gold(I) catalyst, Amine Transaminase | Enantioenriched allylic amines from racemic propargylic alcohols. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research, capable of predicting reaction outcomes, optimizing reaction conditions, and even discovering new synthetic pathways. neurips.ccacs.org For complex transformations like those involving alkynols, ML models can be trained on large datasets of known reactions to predict the feasibility and selectivity of new reactions. researchgate.net For instance, neural network models have been developed to predict suitable catalysts, solvents, reagents, and temperatures for a wide range of organic reactions. nih.govacs.org

One of the key challenges in asymmetric catalysis is the prediction of stereoselectivity, which often relies on subtle energetic differences. polimi.it ML techniques are being developed to quantitatively predict the stereoselectivity of chemical reactions by capturing complex relationships between molecular features. polimi.it While direct application of AI to a specific molecule like this compound would require specific data, the general trend is towards using these computational tools to accelerate the discovery and optimization of reactions for classes of compounds, including sterically hindered alkynols. This data-driven approach has the potential to significantly reduce the experimental effort required to develop new synthetic methods. researchgate.net

Sustainable and Eco-Friendly Approaches in Alkynol Chemistry

The principles of green chemistry are increasingly guiding research in organic synthesis, with a focus on developing more sustainable and environmentally benign processes. In the context of alkynol chemistry, this includes the use of greener solvents, recyclable catalysts, and atom-economical reactions. For example, the hydration of propargylic alcohols to α-hydroxy ketones, a reaction that traditionally used toxic mercury salts, has been made more sustainable by using CO2-promoted systems with recyclable catalysts like AgOAc in ionic liquids. acs.orgnih.gov

The use of earth-abundant and less toxic metal catalysts, such as those based on iron and copper, is another key aspect of sustainable chemistry. researchgate.net Copper nanoparticle-catalyzed oxidations of propargylic alcohols represent a move towards more sustainable catalytic systems. researchgate.net Furthermore, the development of reactions that proceed in environmentally friendly solvents like water or under solvent-free conditions is a major goal. The use of recyclable catalysts, such as those supported on polymers or ionic liquids, further enhances the green credentials of these synthetic methods. mdpi.commdpi.com The partial hydrogenation of alkynes to cis-alkenes using a Lindlar catalyst is a classic example of a selective and sustainable transformation. wikipedia.orgmasterorganicchemistry.com This catalyst, which consists of palladium on calcium carbonate poisoned with lead, deactivates the catalyst to prevent over-reduction to the alkane. wikipedia.org The synthesis of (Z)-2,2-dimethylnon-4-en-3-ol from this compound has been accomplished using Lindlar's catalyst.

Exploration of Alkynols in Materials Science and Medicinal Chemistry (Focus on Synthetic Utility)

Propargylic alcohols are valuable intermediates in the synthesis of a wide range of molecules with applications in materials science and medicinal chemistry. researchgate.netrawsource.com The alkyne functionality can be readily transformed into other functional groups or used in coupling reactions to build more complex structures. For example, propargylic alcohols can be polymerized to form materials like poly(propargyl alcohol)s, which have applications in areas such as CO2 capture. mdpi.com

In medicinal chemistry, the propargyl group is a key structural motif in several active pharmaceutical ingredients. acs.org Propargylic alcohols serve as versatile building blocks for the synthesis of these and other bioactive molecules. rawsource.comtengerchemical.com Their ability to participate in cyclization reactions is particularly useful for the construction of heterocyclic compounds, which are prevalent in many drugs. rawsource.com For instance, propargylic alcohols have been used in the synthesis of various heterocycles, including furans and pyrazoles. researchgate.netmdpi.com The synthetic utility of sterically hindered alkynols like this compound lies in their potential to be converted into a variety of complex target molecules through the application of the catalytic and synthetic methods discussed in the preceding sections.

Featured Recommendations

| Most viewed | ||

|---|---|---|